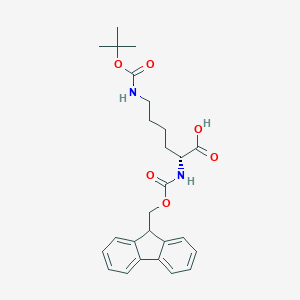

Fmoc-D-Lys(Boc)-OH

Übersicht

Beschreibung

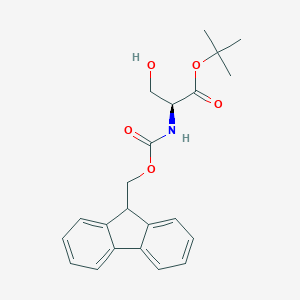

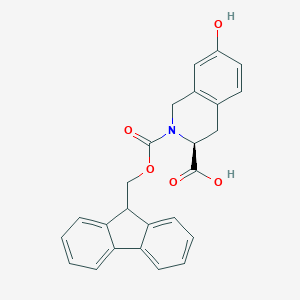

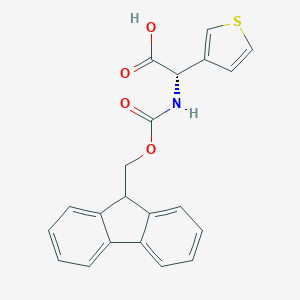

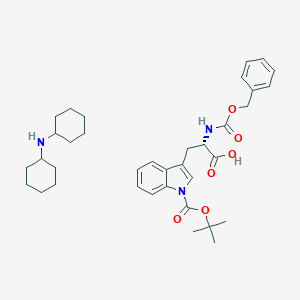

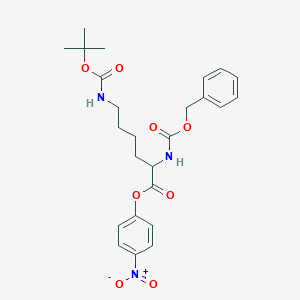

Fmoc-D-Lys(Boc)-OH, auch bekannt als N-α-Fmoc-N-ε-Boc-D-Lysin, ist ein Derivat der Aminosäure Lysin. Es wird häufig in der Festphasenpeptidsynthese (SPPS) verwendet, da es sowohl die α-Aminogruppe als auch die ε-Aminogruppe von Lysin schützen kann. Die Fmoc-Gruppe (9-Fluorenylmethyloxycarbonyl) schützt die α-Aminogruppe, während die Boc-Gruppe (tert-Butyloxycarbonyl) die ε-Aminogruppe schützt. Dieser doppelte Schutz ermöglicht eine selektive Entschützung und anschließende Peptidbindungsbildung, was es zu einem wertvollen Werkzeug bei der Synthese komplexer Peptide macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

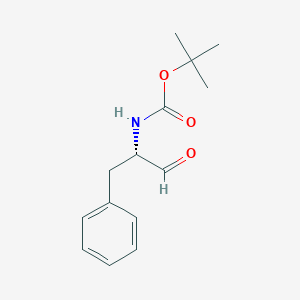

Die Synthese von this compound umfasst typischerweise den Schutz der α-Aminogruppe von D-Lysin mit der Fmoc-Gruppe und der ε-Aminogruppe mit der Boc-Gruppe. Der Prozess beginnt mit der Reaktion von D-Lysin mit Fmoc-Chlorid in Gegenwart einer Base wie Natriumcarbonat oder Triethylamin unter Bildung von Fmoc-D-Lys-OH. Dieser Zwischenprodukt wird dann mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base umgesetzt, um die ε-Aminogruppe zu schützen, was zur Bildung von this compound führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reaktoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenreaktionen zu minimieren und die Effizienz der Schutzschritte zu maximieren.

Wirkmechanismus

Target of Action

Fmoc-D-Lys(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides. The compound plays a crucial role in the synthesis of peptide acids containing a C-terminal D-lysine amino acid residue .

Mode of Action

The compound operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer . This allows for the synthesis of peptide acids containing a C-terminal D-lysine amino acid residue .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The compound is used to facilitate the formation of peptide bonds, which are the links between amino acids that form peptides. The specific pathways and their downstream effects would depend on the particular peptide being synthesized.

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the synthesis process, including factors such as temperature and solvent used .

Result of Action

The result of the action of this compound is the successful synthesis of peptide acids containing a C-terminal D-lysine amino acid residue . This can be used in the production of a wide range of peptides for various applications, from research to pharmaceuticals.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the efficiency of the peptide synthesis process . Furthermore, the compound should be stored below +30°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

Fmoc-D-Lys(Boc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during the peptide synthesis process . The nature of these interactions is primarily through the formation of peptide bonds in the solid-phase peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in peptide bond formation during SPPS . It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and efficacy in SPPS . The long-term effects of this compound on cellular function are typically observed through the actions of the peptides it helps synthesize .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis . It interacts with enzymes and cofactors during this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is not well-defined as it is typically used in vitro for peptide synthesis . The peptides it helps synthesize can have specific subcellular localizations depending on their sequences and post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Boc)-OH typically involves the protection of the α-amino group of D-lysine with the Fmoc group and the ε-amino group with the Boc group. The process begins with the reaction of D-lysine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine to form Fmoc-D-Lys-OH. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to protect the ε-amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fmoc-D-Lys(Boc)-OH durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Entschützungreaktionen: Die Fmoc-Gruppe kann mit einer Base wie Piperidin entfernt werden, während die Boc-Gruppe mit einer Säure wie Trifluoressigsäure (TFA) entfernt werden kann.

Peptidbindungsbildung: Die Verbindung wird in SPPS verwendet, um Peptidbindungen mit anderen Aminosäuren zu bilden.

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin zur Entfernung von Fmoc und TFA zur Entfernung von Boc.

Kupplungsreagenzien: Häufig verwendete Kupplungsreagenzien sind N,N'-Diisopropylcarbodiimid (DIC) und O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat (HBTU).

Hauptsächlich gebildete Produkte

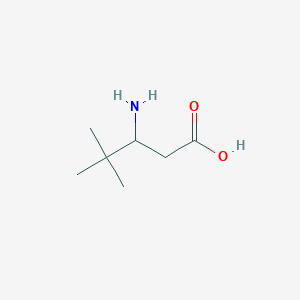

Entschützte Lysinderivate: Die Entfernung der Fmoc- und Boc-Gruppen ergibt D-Lysin.

Peptide: Das Hauptprodukt, das während der SPPS gebildet wird, ist die gewünschte Peptidsequenz.

Wissenschaftliche Forschungsanwendungen

Fmoc-D-Lys(Boc)-OH wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Peptidsynthese: Es ist ein wichtiges Reagenz bei der Synthese von Peptiden und Proteinen, das die Einarbeitung von Lysinresten mit geschützten Aminogruppen ermöglicht.

Arzneimittelentwicklung: Mit this compound synthetisierte Peptide werden bei der Entwicklung therapeutischer Mittel und Impfstoffe eingesetzt.

Biomaterialien: Die Verbindung wird bei der Synthese von Peptid-basierten Hydrogelen und anderen Biomaterialien für die Gewebezüchtung und die Wirkstoffabgabe verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet hauptsächlich seine Rolle als Schutzgruppe bei der Peptidsynthese. Die Fmoc-Gruppe schützt die α-Aminogruppe und verhindert so unerwünschte Reaktionen während der Peptidbindungsbildung. Die Boc-Gruppe schützt die ε-Aminogruppe, wodurch eine selektive Entschützung und anschließende Reaktionen möglich sind. Die Verbindung hat kein direktes biologisches Ziel oder keinen Weg, sondern erleichtert die Synthese von Peptiden, die spezifische biologische Aktivitäten haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

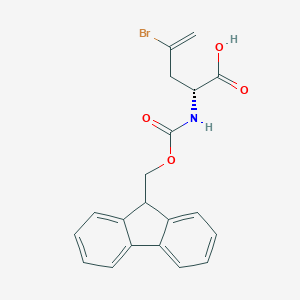

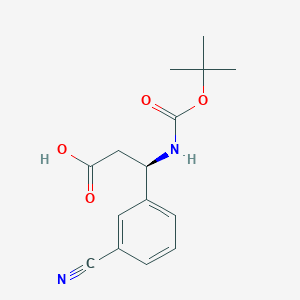

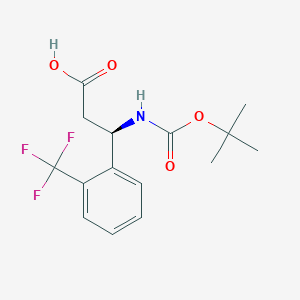

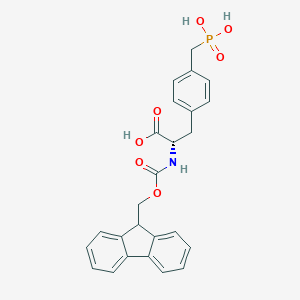

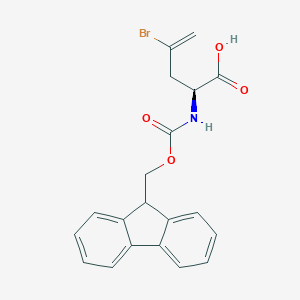

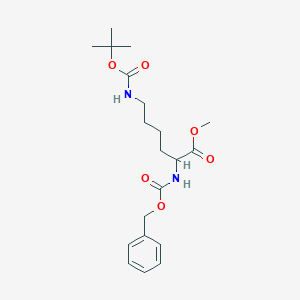

Fmoc-Lys(Boc)-OH: Ähnlich wie Fmoc-D-Lys(Boc)-OH, aber mit dem L-Lysin-Isomer.

Fmoc-D-Lys-OH: Fehlt der Boc-Schutz an der ε-Aminogruppe.

Fmoc-Lys-OH: Das L-Lysin-Isomer ohne Boc-Schutz.

Einzigartigkeit

This compound ist aufgrund seines doppelten Schutzes sowohl der α- als auch der ε-Aminogruppe einzigartig, was eine größere Kontrolle und Selektivität bei der Peptidsynthese ermöglicht. Die Verwendung des D-Isomers von Lysin bietet außerdem unterschiedliche stereochemische Eigenschaften im Vergleich zum L-Isomer, was in bestimmten synthetischen und biologischen Anwendungen von Vorteil sein kann .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUWFGLGNQLI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544408 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92122-45-7 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-D-Lys(Boc)-OH in the synthesis of Ganirelix Acetate?

A1: this compound serves as a protected building block in the solid-phase peptide synthesis of Ganirelix Acetate. Specifically, it replaces Fmoc-D-HArg(Et)2-OH in the peptide sequence [, ]. This substitution, along with the replacement of Fmoc-HArg(Et)2-OH by Fmoc-Lys(Boc)-OH, is suggested to offer advantages in terms of purity, impurity profile, and cost-effectiveness during large-scale production [, ].

Q2: How does using this compound in the synthesis process affect the yield of Ganirelix Acetate?

A2: One of the research papers [] highlights that replacing Fmoc-D-HArg(Et)2-OH with this compound, coupled with using water as the reaction solvent within a controlled pH range, can significantly improve the content of Ganirelix Acetate in the crude peptide. Furthermore, a two-step HPLC purification method further enhances the product yield [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.